Welcome to the BenchChem Online Store!
molecular formula C5H7NO4 B1331167 Methyl 2-oxooxazolidine-4-carboxylate CAS No. 96751-61-0

Methyl 2-oxooxazolidine-4-carboxylate

Cat. No. B1331167
M. Wt: 145.11 g/mol
InChI Key: PZIWTVKXOORXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07109223B2

Procedure details

The preparation of 1-1 was carried out according to the literature procedure (see: Sibi, M. P. et al, J. Chem. Soc. Perkin Trans. 1 1994, 1675). Thus, 39.5 grams of serine methyl ester hydrochloride was reacted with phosgene (20% solution in toluene, 175 mL) to give 42 grams of desired product. 1H NMR (400 MHz, acetone-d6): δ 7.1 (br s, 1H, NH), 4.64–4.56 (m, 2H), 4.44 (dd, 1H), 3.77 (s, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(CSC[C@H]1[O:11][C@@H:10](N2C3NC=NC(=O)C=3N=C2)[C@H](O)[C@@H]1O)C.Cl.[CH3:25][O:26][C:27](=[O:32])[C@H:28]([CH2:30][OH:31])[NH2:29].C(Cl)(Cl)=O>>[CH3:25][O:26][C:27]([CH:28]1[CH2:30][O:31][C:10](=[O:11])[NH:29]1)=[O:32] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC=NC3=O)O)O
Step Two
Name
Quantity
39.5 g
Type
reactant
Smiles
Cl.COC([C@@H](N)CO)=O
Name
Quantity
175 mL
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The preparation of 1-1

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1NC(OC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07109223B2

Procedure details

The preparation of 1-1 was carried out according to the literature procedure (see: Sibi, M. P. et al, J. Chem. Soc. Perkin Trans. 1 1994, 1675). Thus, 39.5 grams of serine methyl ester hydrochloride was reacted with phosgene (20% solution in toluene, 175 mL) to give 42 grams of desired product. 1H NMR (400 MHz, acetone-d6): δ 7.1 (br s, 1H, NH), 4.64–4.56 (m, 2H), 4.44 (dd, 1H), 3.77 (s, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(CSC[C@H]1[O:11][C@@H:10](N2C3NC=NC(=O)C=3N=C2)[C@H](O)[C@@H]1O)C.Cl.[CH3:25][O:26][C:27](=[O:32])[C@H:28]([CH2:30][OH:31])[NH2:29].C(Cl)(Cl)=O>>[CH3:25][O:26][C:27]([CH:28]1[CH2:30][O:31][C:10](=[O:11])[NH:29]1)=[O:32] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC=NC3=O)O)O
Step Two
Name
Quantity
39.5 g
Type
reactant
Smiles
Cl.COC([C@@H](N)CO)=O
Name
Quantity
175 mL
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The preparation of 1-1

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1NC(OC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07109223B2

Procedure details

The preparation of 1-1 was carried out according to the literature procedure (see: Sibi, M. P. et al, J. Chem. Soc. Perkin Trans. 1 1994, 1675). Thus, 39.5 grams of serine methyl ester hydrochloride was reacted with phosgene (20% solution in toluene, 175 mL) to give 42 grams of desired product. 1H NMR (400 MHz, acetone-d6): δ 7.1 (br s, 1H, NH), 4.64–4.56 (m, 2H), 4.44 (dd, 1H), 3.77 (s, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(CSC[C@H]1[O:11][C@@H:10](N2C3NC=NC(=O)C=3N=C2)[C@H](O)[C@@H]1O)C.Cl.[CH3:25][O:26][C:27](=[O:32])[C@H:28]([CH2:30][OH:31])[NH2:29].C(Cl)(Cl)=O>>[CH3:25][O:26][C:27]([CH:28]1[CH2:30][O:31][C:10](=[O:11])[NH:29]1)=[O:32] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC=NC3=O)O)O
Step Two
Name
Quantity
39.5 g
Type
reactant
Smiles
Cl.COC([C@@H](N)CO)=O
Name
Quantity
175 mL
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The preparation of 1-1

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1NC(OC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.